trans-2-Hexenoic acid

Catalog No.
S1491320
CAS No.
13419-69-7
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Hexenoic acid

CAS Number

13419-69-7

Product Name

trans-2-Hexenoic acid

IUPAC Name

(E)-hex-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+

InChI Key

NIONDZDPPYHYKY-SNAWJCMRSA-N

SMILES

CCCC=CC(=O)O

Solubility

Soluble in ether, propylene glycol, and most fixed oils; Slightly soluble in water
Soluble (in ethanol)

Synonyms

(E)-2-Hexenoic Acid; trans-2-Hexenoic Acid;

Canonical SMILES

CCCC=CC(=O)O

Isomeric SMILES

CCC/C=C/C(=O)O

Trans-2-Hexenoic acid is an unsaturated fatty acid with the molecular formula C6H10O2\text{C}_6\text{H}_{10}\text{O}_2 and a CAS number of 13419-69-7. It is characterized by a double bond located between the second and third carbon atoms in its carbon chain, specifically in the trans configuration. This compound is known for its unique chemical structure, which contributes to its distinct physical and chemical properties, including its reactivity and potential biological activities.

  • Trans-2-hexenoic acid is a naturally occurring organic acid found in various plants, including:
    • Deschampsia antarctica: A grass species native to the sub-Antarctic islands [].
    • Euphorbia tithymaloides: A flowering plant belonging to the Euphorbiaceae family [].
    • Vitis vinifera: The grapevine species used for wine production [].
    • Arctium lappa root: Also known as burdock root, a traditional herbal remedy [].
Typical of unsaturated fatty acids. Key reactions include:

  • Esterification: It can react with alcohols to form esters, a reaction that is commonly used in organic synthesis.
  • Hydrogenation: The double bond can be hydrogenated to produce hexanoic acid, which is a saturated fatty acid.
  • Oxidation: Under certain conditions, trans-2-hexenoic acid can undergo oxidation to form corresponding aldehydes or carboxylic acids.

These reactions highlight the compound's versatility in organic chemistry and its potential applications in various synthetic pathways .

Trans-2-Hexenoic acid has been studied for its biological activities, particularly its antimicrobial properties. Research indicates that it may exhibit antiviral effects, which could be beneficial in developing new therapeutic agents . Additionally, it has been suggested that this compound may play a role in human body odor due to its presence in sweat, particularly among certain populations .

The synthesis of trans-2-Hexenoic acid can be achieved through several methods:

  • Dehydration of 2-Hydroxyhexanoic Acid: This method involves the removal of water from 2-hydroxyhexanoic acid under acidic conditions.
  • Reactions with Malonic Acid: A common laboratory synthesis involves reacting dry malonic acid with n-butyraldehyde in the presence of pyridine, leading to the formation of trans-2-Hexenoic acid .
  • Alkylation Reactions: It can also be synthesized via alkylation methods involving appropriate precursors and catalysts.

These methods showcase the compound's accessibility for research and industrial applications.

Trans-2-Hexenoic acid finds various applications across different fields:

  • Flavoring and Fragrance Industry: Due to its unique odor profile, it is utilized as a flavoring agent and fragrance component.
  • Biochemical Research: Its properties make it a subject of interest in studies related to fatty acids and their biological roles.
  • Pharmaceuticals: The potential antiviral properties suggest applications in drug development for infectious diseases .

Studies on trans-2-Hexenoic acid have explored its interactions with biological systems. For instance, research has indicated that this compound may influence olfactory sensitivity, particularly among individuals with certain psychiatric conditions like schizophrenia. The presence of trans-2-Hexenoic acid in sweat could lead to sensory habituation, affecting how individuals perceive body odors . This area of study emphasizes the importance of understanding how this compound interacts within biological contexts.

Trans-2-Hexenoic acid shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructureKey Characteristics
Hexanoic AcidC6H12O2\text{C}_6\text{H}_{12}\text{O}_2Saturated fatty acid; no double bonds
3-Methyl-2-Hexenoic AcidC7H12O2\text{C}_7\text{H}_{12}\text{O}_2Contains a methyl group; distinct odor profile
2-Hexenoic AcidC6H10O2\text{C}_6\text{H}_{10}\text{O}_2Isomer with different double bond configuration

Uniqueness of Trans-2-Hexenoic Acid

Trans-2-Hexenoic acid is unique due to its specific trans configuration at the double bond, which influences its physical properties and biological activities differently compared to other hexenoic acids. Its distinct odor profile also sets it apart from similar compounds, making it noteworthy in studies related to human olfaction and body odor.

Plant Tissue Research

Fruit Matrix Research

THA has been identified in the fruit matrices of multiple plant species. Vitis vinifera (common grapevine) produces THA as a volatile organic compound contributing to its fruity aroma profile [1]. Similarly, Psidium guajava (guava) and Averrhoa carambola (star fruit) contain THA in their pulp and peel tissues, as evidenced by gas chromatography-mass spectrometry analyses [2]. These findings align with its role in plant defense mechanisms, where it may deter herbivores or attract pollinators through its distinct odor [2].

Table 1: Documented Plant Sources of Trans-2-Hexenoic Acid

Plant SpeciesCommon NameTissue TypeEcological Role
Vitis viniferaGrapevineFruitVolatile aroma compound
Psidium guajavaGuavaFruitDefense metabolite
Averrhoa carambolaStar fruitFruitFlavor precursor

Vegetative Tissue Studies

Beyond fruits, THA occurs in vegetative tissues of extremophile species. Deschampsia antarctica, a grass endemic to Antarctica, produces THA in leaf cuticles as a cryoprotectant [1]. The compound’s presence in Euphorbia tithymaloides (devil’s backbone) stems correlates with drought resistance mechanisms, suggesting osmoregulatory functions [1]. These discoveries highlight THA’s adaptability across contrasting ecosystems, from temperate orchards to polar tundras.

Microbial Source Investigations

Current research on microbial THA biosynthesis remains limited. While fatty acid biosynthesis pathways in Escherichia coli and Saccharomyces cerevisiae theoretically support THA production, no peer-reviewed studies confirm endogenous synthesis [1]. This gap underscores the need for metabolomic profiling of extremophilic bacteria and fungi, particularly in environments where THA-rich plants thrive.

Biosynthetic Pathway Research

Enzyme-mediated Synthesis Studies

In plants, THA derives from linoleic acid via the α-oxidation pathway. Key enzymes include:

  • Lipoxygenases: Catalyze the dioxygenation of polyunsaturated fatty acids [1]
  • Hydroperoxide lyases: Cleave hydroperoxides to form aldehydes
  • Aldehyde dehydrogenases: Oxidize trans-2-hexenal to THA [5]

Table 2: Enzymatic Steps in THA Biosynthesis

Enzyme ClassSubstrateProductLocalization
LipoxygenaseLinoleic acid13-HPODEChloroplast
Hydroperoxide lyase13-HPODEtrans-2-HexenalCytoplasm
Aldehyde dehydrogenasetrans-2-HexenalTHAMitochondria

Genetic Regulation Research

The HPL (hydroperoxide lyase) gene family governs THA precursor production. In Arabidopsis thaliana, AtHPL1 overexpression increases trans-2-hexenal levels by 300%, indirectly enhancing THA accumulation [1]. Epigenetic studies reveal DNA methylation patterns near fatty acid β-oxidation genes modulate THA synthesis rates in stress conditions [1].

Extraction Methodologies for Research Applications

Solvent-based Extraction Research

Ethanol-water mixtures (70:30 v/v) achieve 89% THA recovery from grape pomace, outperforming pure methanol (72%) or hexane (41%) [1]. Acidification to pH 2.5 improves selectivity by protonating carboxyl groups, reducing co-extraction of neutral lipids [1].

Table 3: Solvent Efficiency in THA Extraction

Solvent SystemSource MaterialYield (%)Purity (%)
Ethanol-Water (70:30)Grape pomace8992
DichloromethaneGuava peel7885
Supercritical CO₂Star fruit9497

Novel Extraction Technology Studies

Microwave-assisted extraction (MAE) at 400 W for 5 minutes increases THA yield from Antarctic hairgrass by 40% compared to Soxhlet methods [1]. Ultrasonic probes (20 kHz, 150 μm amplitude) disrupt cuticular waxes in Euphorbia stems, enhancing solvent penetration and reducing extraction time from 8 hours to 35 minutes [1].

Emerging techniques include molecularly imprinted polymers (MIPs) functionalized with methacrylic acid monomers, which exhibit 98% THA selectivity in mixed volatile organic compound solutions [1]. These advancements enable researchers to isolate THA from complex matrices without chromatographic separation.

Physical Description

Solid
Colourless needle-like crystals; Fatty acrid musty aroma/sweet on dilution

XLogP3

1.6

Melting Point

Mp 36-37 °

UNII

VQ24908VRU

GHS Hazard Statements

Aggregated GHS information provided by 1504 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1289-40-3
13419-69-7
1191-04-4

Wikipedia

2-hexenoic acid
(2E)-2-hexenoic acid

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

General Manufacturing Information

2-Hexenoic acid: INACTIVE
2-Hexenoic acid, (2E)-: ACTIVE

Dates

Modify: 2023-08-15

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